molecular formula C21H16N4O2 B379043 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE

2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE

Cat. No.: B379043
M. Wt: 356.4g/mol
InChI Key: KHDPPJZFUNOOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE is a complex organic compound with the molecular formula C21H16N4O3. It is known for its unique structure that combines a furan ring, a triazolo-benzimidazole moiety, and a methylphenyl group.

Preparation Methods

The synthesis of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE involves several steps. One common synthetic route includes the condensation of 2-furyl hydrazine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with 2-aminobenzimidazole under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds include other triazolo-benzimidazole derivatives and furan-containing molecules. Compared to these, 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHYLPHENYL)-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4g/mol

IUPAC Name

2-[2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C21H16N4O2/c1-14-8-10-15(11-9-14)18(26)13-24-16-5-2-3-6-17(16)25-21(24)22-20(23-25)19-7-4-12-27-19/h2-12H,13H2,1H3

InChI Key

KHDPPJZFUNOOSR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5

Origin of Product

United States

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